molecular formula C11H12F3NO3S B6427382 1-(benzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine CAS No. 2034247-06-6

1-(benzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine

Cat. No. B6427382
CAS RN: 2034247-06-6
M. Wt: 295.28 g/mol
InChI Key: XXJCEYDVOFRDJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(benzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine, abbreviated as 1-BTA, is a versatile synthetic intermediate used in the preparation of various pharmaceuticals, agrochemicals, and other specialty chemicals. It is an important building block for the synthesis of a wide range of compounds, including heterocyclic compounds, aromatic compounds, and derivatives of these compounds. 1-BTA has been extensively studied in the scientific literature and has been found to have a wide range of applications in organic synthesis.

Scientific Research Applications

1-BTA has been used in a variety of scientific research applications, including the synthesis of heterocyclic compounds, aromatic compounds, and derivatives of these compounds. It has also been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, 1-BTA has been used in the synthesis of novel compounds for drug discovery and development.

Mechanism of Action

The mechanism of action of 1-BTA in the synthesis of heterocyclic compounds, aromatic compounds, and derivatives of these compounds is not fully understood. However, it is believed to involve the formation of a nucleophilic addition reaction between the benzenesulfonyl group and the trifluoroethoxy group, followed by a cyclization reaction to form the desired product.
Biochemical and Physiological Effects
1-BTA has not been extensively studied for its biochemical and physiological effects. However, it is believed to be generally non-toxic and has not been found to cause any significant adverse effects.

Advantages and Limitations for Lab Experiments

1-BTA has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it has a wide range of applications in organic synthesis. Additionally, it is relatively stable and can be stored for long periods of time without decomposition. The main limitation of 1-BTA is that it is a relatively reactive compound, and care must be taken to avoid its contact with other reactive compounds or materials.

Future Directions

The potential applications of 1-BTA are vast, and there are many possible future directions for research. These include further investigation into its mechanism of action, its potential applications in drug discovery and development, and its potential use as a reagent in the synthesis of other compounds. Additionally, further research into its biochemical and physiological effects is warranted, as well as its potential applications in the synthesis of other specialty chemicals.

Synthesis Methods

1-BTA can be synthesized by a variety of methods. The most common method is the reaction of benzenesulfonyl chloride with 2,2,2-trifluoroethanol in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 80-100°C. The reaction is generally complete in 1-2 hours and yields 1-BTA in high yield.

properties

IUPAC Name

1-(benzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO3S/c12-11(13,14)8-18-9-6-15(7-9)19(16,17)10-4-2-1-3-5-10/h1-5,9H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJCEYDVOFRDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.